Naphthol Yellow S
Overview
Description
Naphthol Yellow S is an organic compound that is a dye . It is a derivative of 1-naphthol . At one time it was a popular food colorant but it was delisted in 1959 in the U.S .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 2-naphthol, a related compound, has been used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .Molecular Structure Analysis
The molecular formula of this compound is C10H4N2Na2O8S . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Chemical Reactions Analysis
This compound (NYS) is used as a stain for protein basic groups. It is an acidic dye and forms a NYS-protein complex at acidic pH .Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in cold water and hot water, and slightly soluble in alcohol .Scientific Research Applications
Protein Staining in Histochemistry :
- Naphthol Yellow S has been employed as a general protein stain in histochemistry. Its effectiveness was tested using a model system of polyacrylamide films containing proteins, leading to the optimization of staining conditions for histochemical applications (Tas, Oud, & James, 2004).
Thermal Stability Analysis :
- The thermal stability of flavianic acid disodium salt (this compound) was investigated, revealing important safety and handling characteristics for its use as a yellow colorant in cosmetics and other applications (Fu, Koseki, & Iwata, 2009).
Electrochemical Studies for Environmental Applications :
- Studies on this compound include its electrochemical analysis, especially in relation to color removal in textile dyeing. This research is crucial for environmental remediation and waste stream management (Jain, Sharma, & Bhargava, 2005).
Photodegradation in Water Treatment :
- Research into the photocatalytic degradation of this compound using titanium dioxide highlights its potential in treating contaminated water, with significant implications for environmental protection (Jain & Sikarwar, 2011).
Detection in Cosmetics :
- Studies on the identification of this compound in cosmetics, particularly eye shadows, have been conducted to ensure consumer safety and regulatory compliance (Hartina, Amna, & Fajri, 2020).
Chemosensor Development :
- This compound has been utilized in the development of chemosensors for detecting metal ions like Al3+ and Cu2+, showcasing its versatility in chemical sensing applications (Jang et al., 2013).
Interaction with Biological Molecules :
- The interaction of this compound with pepsin, a digestive enzyme, has been studied, providing insights into its effects on protein structure and function (Shahraki, Shareghi, & Farhadian, 2020).
Mechanism of Action
Target of Action
Naphthol Yellow S (NYS) primarily targets proteins, specifically basic protein groups . It has been studied for its interaction with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation .
Mode of Action
This compound is an acidic dye that forms a complex with proteins at acidic pH . It has a strong ability to decrease the absorption of trypsin and quench trypsin’s intrinsic fluorescence . This interaction leads to changes in the trypsin structure, including a reduction in β-turn and α-helix content and an increase in the β-sheet content .
Biochemical Pathways
The binding of this compound to trypsin decreases the enzyme’s Vmax value, indicating a reduction in the enzyme’s maximum rate of reaction .
Pharmacokinetics
Its strong interaction with proteins suggests that it may be transported and metabolized in the body through protein-related mechanisms .
Result of Action
The binding of this compound to trypsin leads to changes in the enzyme’s structure and activity . This includes a decrease in the enzyme’s maximum rate of reaction and alterations in its structural composition . These changes could potentially impact the physiological functions of trypsin, such as digestion and blood coagulation .
Action Environment
The action of this compound is influenced by the pH of the environment. It forms a complex with proteins at acidic pH . Additionally, the binding between the enzyme trypsin and this compound decreases the thermal stability of trypsin, reducing its melting point by about 7°C .
Safety and Hazards
Naphthol Yellow S should be handled with care. It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
Naphthol Yellow S (NYS) is used as a stain for protein basic groups . It is an acidic dye and forms a NYS-protein complex at acidic pH . The interactions of this compound with trypsin, a protease that plays an essential role in several physiological functions such as digestion and blood coagulation, have been analyzed using various techniques .
Cellular Effects
This compound has been shown to interact with trypsin, leading to a decrease in the trypsin absorption and quenching trypsin’s intrinsic fluorescence . This interaction could potentially alter the structure of trypsin, leading to a reduction in β-turn and α-helix structures and an increase in the β-sheet content .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its ability to bind to trypsin and form a complex . This binding interaction leads to a decrease in the trypsin Vmax value from 0.1 to 0.04 nmol/s . Furthermore, the binding between the enzyme and this compound decreases the Tm point of trypsin by about 7 °C .
Temporal Effects in Laboratory Settings
The effects of this compound on trypsin have been studied over time in laboratory settings . The results show that the binding between the enzyme and this color (until 0.08 mM of NYS) decreased the Tm point of trypsin by about 7 °C .
Metabolic Pathways
It is known that this compound can form a complex with proteins , which could potentially influence various metabolic pathways.
properties
{ "Design of the Synthesis Pathway": "The synthesis of Naphthol Yellow S can be achieved through a diazotization reaction followed by coupling with naphthol. ", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Sodium hydroxide", "1-naphthol", "Hydrochloric acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of hot water", "Add 10 mL of concentrated hydrochloric acid and cool the solution to 0°C", "Dissolve 5.3 g of sodium nitrite in 50 mL of water and add it to the sulfanilic acid solution slowly", "Stir the mixture for 10 minutes and then add 10 g of 1-naphthol in 100 mL of 10% sodium hydroxide solution", "Add the naphthol solution to the diazonium salt solution slowly with stirring", "Stir the mixture for 30 minutes and then add 10 g of sodium acetate", "Add ethanol to the mixture until precipitation occurs", "Filter the precipitate and wash it with ethanol", "Dry the product at room temperature", "Recrystallize the product from ethanol to obtain pure Naphthol Yellow S" ] } | |
CAS RN |
846-70-8 |
Molecular Formula |
C10H6N2NaO8S |
Molecular Weight |
337.22 g/mol |
IUPAC Name |
disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20); |
InChI Key |
SFGIZTRJPUUUPG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na] |
Appearance |
Solid powder |
Other CAS RN |
846-70-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
483-84-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt naphthol yellow naphthol yellow S naphthol yellow, aluminum salt (3:2) naphthol yellow, barium salt (1:1) naphthol yellow, dipotassium salt naphthol yellow, disodium salt naphthol yellow, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Naphthol Yellow S has a molecular formula of C10H5N2NaO8S and a molecular weight of 356.22 g/mol. []
A: Yes, research has investigated the electronic absorption spectra of this compound in various solvents. [] These studies analyzed the effect of different solvent parameters on the electronic transitions observed in the spectra.
A: this compound has been used to modify high-resolution photographic plates, effectively reducing their actinic depth and leading to increased resolution and modulation. It's recommended for use with 405-nm or 436-nm monochromatic camera systems. []
A: Research shows that this compound, when incorporated into clay-biopolymer composite matrices, can provide significant photostabilization for conidia of the entomopathogenic fungus Aschersonia spp. This effect is attributed to the dye's light-dispersing properties. []
A: this compound binds to protein basic groups at a low pH, making it useful for quantitative protein staining in cytochemical studies. [, ] This binding is thought to be primarily electrostatic in nature.
A: While this compound is considered a quantitative protein stain, research suggests that the binding reaction is reversible under specific conditions. Maintaining a high dye to protein ratio and controlling staining and differentiation times are crucial for quantitative analysis. [, ]
A: this compound, in combination with other dyes like erythrosine B or aniline blue, has been used to stain acrosomes in spermatozoa. This allows for the assessment of acrosomal integrity and the evaluation of acrosome reactions, crucial for studying sperm functionality. [, , ]
A: Yes, researchers have used this compound in conjunction with the Feulgen reaction to study changes in DNA and protein content during cellular processes. For example, it was used to study the growth patterns of rat hepatocytes during postnatal development and after partial hepatectomy. [, ]
A: this compound, like other aromatic nitro dyes, raises environmental concerns due to its resistance to degradation through chemical, biological, and hydrolytic processes. [] Its presence in textile effluent necessitates effective treatment strategies.
A: Research has explored various methods for removing this compound from wastewater. One study demonstrated successful decolorization through controlled potential electrolysis, achieving complete removal within 1 to 3 hours. []
A: Yes, fungal isolates, specifically Aspergillus tamarii and Aspergillus sclerotiorum, have shown promising results in decolorizing this compound. These fungi are capable of removing up to 89.99% of the dye from a 250 ppm solution in 5 days. [] This suggests their potential for bioremediation of textile effluent containing this compound.
A: Several analytical methods have been employed for the detection and quantification of this compound. High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a commonly used technique, particularly for analyzing cosmetic samples. [] This method allows for the simultaneous determination of this compound alongside other colorants.
A: Research also utilizes spectrophotometry for analyzing this compound, particularly after pre-concentration using techniques like cloud point extraction. [] This method involves using mixed micelles of Triton X-114 and TBAB to extract and concentrate the dye before spectrophotometric analysis.
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